(5-(piperidin-1-ylMethyl)furan-2-yl)Methanol
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Overview
Description
(5-(piperidin-1-ylMethyl)furan-2-yl)Methanol is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is also known by its synonym, this compound . This compound features a furan ring substituted with a piperidinylmethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(piperidin-1-ylMethyl)furan-2-yl)Methanol typically involves the reaction of furan derivatives with piperidine under controlled conditions. One common method includes the use of a furanmethanol derivative as a starting material, which undergoes a nucleophilic substitution reaction with piperidine in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(5-(piperidin-1-ylMethyl)furan-2-yl)Methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid or furan-2-aldehyde.
Reduction: Formation of furan-2-methanol derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
(5-(piperidin-1-ylMethyl)furan-2-yl)Methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(piperidin-1-ylMethyl)furan-2-yl)Methanol involves its interaction with specific molecular targets and pathways. The piperidinylmethyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanol: A simpler analog without the piperidinylmethyl group.
5-Methyl-2-furanmethanol: A derivative with a methyl group instead of the piperidinylmethyl group.
Uniqueness
(5-(piperidin-1-ylMethyl)furan-2-yl)Methanol is unique due to the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[5-(piperidin-1-ylmethyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-9-11-5-4-10(14-11)8-12-6-2-1-3-7-12/h4-5,13H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIJGGYDHOOPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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